Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate
Description
Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate is a spirocyclic compound featuring an 8-azaspiro[4.5]decane core modified with a benzyl carbamate group. Its structure combines a bicyclic spiro system (fused five- and six-membered rings) with a nitrogen atom at position 8 and a carbamate moiety at position 1. This compound is of interest in medicinal chemistry due to the spirocyclic scaffold’s conformational rigidity, which can enhance binding specificity in drug design .
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl N-(8-azaspiro[4.5]decan-4-yl)carbamate |
InChI |
InChI=1S/C17H24N2O2/c20-16(21-13-14-5-2-1-3-6-14)19-15-7-4-8-17(15)9-11-18-12-10-17/h1-3,5-6,15,18H,4,7-13H2,(H,19,20) |
InChI Key |
XPWRJWARMPKDKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCNCC2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate typically involves the reaction of benzylamine with a spirocyclic lactam intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of the amine on the lactam carbonyl group. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various alkyl or aryl groups attached.
Scientific Research Applications
Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable spirocyclic structure.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for a unique mode of binding, which can enhance the compound’s specificity and potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
tert-Butyl Derivatives
tert-Butyl (8-azaspiro[4.5]decan-1-yl)carbamate (CAS 1824202-09-6):
Hydrochloride Salt (CAS 2055405-79-1):
Carboxylic Acid Analogs
- (1R,5S)-N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid (16a): Molecular Formula: C₁₇H₂₃NO₂·H₂O Key Differences: A carboxylic acid replaces the carbamate, and the nitrogen shifts to position 5. This alters electronic properties (e.g., increased acidity) and reactivity, favoring salt formation or esterification .
Diene-Containing Derivatives
- Benzyl 8-azaspiro[4.5]deca-1,3-diene-8-carboxylate :
Heteroatom-Modified Spirocycles
- 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one: Structure: Replaces oxygen with sulfur in the spiro system.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Stability |
|---|---|---|---|
| Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate | ~290* | Moderate in DMSO | Stable in basic conditions |
| tert-Butyl analog | 254.37 | Low in water | Acid-stable |
| Hydrochloride salt | 290.83 | High in water | Hygroscopic |
| Carboxylic acid (16a) | 291.38 | High in polar solvents | Prone to decarboxylation |
*Estimated based on analogs.
Biological Activity
Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate, a compound belonging to the class of spirocyclic derivatives, has garnered attention for its diverse biological activities, particularly in antimicrobial and neuropharmacological contexts. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
This compound has a unique spirocyclic structure that contributes to its biological properties. The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 254.37 g/mol |
| CAS Number | 1824202-09-6 |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. In a study assessing the activity against various bacterial strains, compounds similar to this compound were evaluated using agar diffusion assays.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Gram-positive Activity | Gram-negative Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound 8a | Effective | Moderate | 16 |
| Compound 12 | Highly Effective | Moderate | 8 |
| Linezolid | Highly Effective | Effective | 4 |
Both compound 8a and compound 12 showed comparable activity to linezolid against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), suggesting their potential as alternatives in treating resistant infections .
Neuropharmacological Effects
The spirocyclic structure of this compound also shows promise in neuropharmacology. In studies evaluating its effects on sensory neurons, it was found to inhibit calcium influx in HEK293 cells expressing human TRPM8 channels, which are involved in thermosensation and pain pathways.
Table 2: TRPM8 Antagonistic Activity
| Compound | IC50 (nM) |
|---|---|
| Benzyl Carbamate | 64 ± 2 |
| Menthol | ~70 |
The compound demonstrated a significant inhibitory effect on icilin-induced calcium entry with an IC50 value of 64 nM, indicating potential for development as a therapeutic agent for conditions involving chronic pain and neuropathic disorders .
Case Studies and Clinical Implications
A notable case study highlighted the use of this compound derivatives in models of neuropathic pain. In murine models, local administration resulted in dose-dependent inhibition of cold allodynia, suggesting that these compounds may be beneficial in managing pain associated with chemotherapy or nerve injuries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
